CGS 27023A

Catalog No.
S523369
CAS No.
161314-70-1
M.F
C18H23N3O5S
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGS 27023A

CAS Number

161314-70-1

Product Name

CGS 27023A

IUPAC Name

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C18H23N3O5S/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16/h4-11,13,17,23H,12H2,1-3H3,(H,20,22)/t17-/m1/s1

InChI Key

BSIZUMJRKYHEBR-QGZVFWFLSA-N

SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

solubility

Soluble in DMSO

Synonyms

CGS 27023A, CGS-27023A, MMI 270B, MMI-270B, MMI270, MMI270B, N-hydroxy-2(R)-((4-methoxysulfonyl)(3-picolyl)amino)-3-methylbutaneamide hydrochloride

Canonical SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

The exact mass of the compound N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride is 393.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CGS 27023A is a potent, non-peptidic hydroxamate-based matrix metalloproteinase (MMP) inhibitor characterized by its broad-spectrum activity against MMP-1, MMP-2, MMP-3, and MMP-9. Unlike first-generation peptidomimetic inhibitors, CGS 27023A was specifically engineered with a sterically bulky isopropyl group and a picolyl moiety to protect its zinc-binding hydroxamic acid from rapid metabolic degradation [1]. This structural optimization grants the compound significant oral bioavailability and sustained plasma concentrations, making it a highly reliable reference material for in vivo models of cartilage degradation, tumor metastasis, and as a stable precursor for MMP-targeted radioligand synthesis [2].

Substituting CGS 27023A with classic peptidomimetic broad-spectrum MMP inhibitors, such as batimastat (BB-94), introduces severe formulation and delivery constraints. Batimastat is highly insoluble in aqueous media, restricting its administration to intraperitoneal or intrapleural injections, which can cause localized toxicity and complicate chronic in vivo dosing regimens [1]. Furthermore, attempting to use generic or structurally simpler hydroxamate analogs lacking CGS 27023A’s specific d-valine-derived isopropyl and picolyl groups results in rapid metabolic deactivation of the zinc-chelating pharmacophore, leading to a near-total loss of oral activity and requiring continuous infusion to maintain target engagement [2].

Oral Bioavailability and Formulation Versatility

First-generation MMP inhibitors like batimastat suffer from profound aqueous insolubility, necessitating complex suspensions and intraperitoneal administration. In contrast, the non-peptidic structure of CGS 27023A achieves approximately 44% oral bioavailability in rodent models, allowing for standard oral gavage or dietary incorporation[1]. This pharmacokinetic profile ensures sustained plasma concentrations well above the IC50 for target MMPs over a 24-hour period without the localized pain or tissue irritation associated with IP injections [2].

Evidence DimensionRoute of Administration and Bioavailability
Target Compound Data~44% oral bioavailability; supports oral dosing regimens
Comparator Or BaselineBatimastat (BB-94) (Insoluble; restricted to intraperitoneal/intrapleural injection)
Quantified DifferenceShift from 0% oral viability (batimastat) to 44% oral bioavailability (CGS 27023A)
ConditionsIn vivo rodent pharmacokinetic models

Enables researchers to conduct chronic, non-invasive dosing in long-term osteoarthritis or oncology models, significantly reducing animal stress and handling artifacts.

Metabolic Stability via Structural Shielding

The therapeutic utility of hydroxamic acids is frequently limited by rapid metabolic deactivation. CGS 27023A overcomes this through the incorporation of a sterically bulky isopropyl group (derived from d-valine) and a picolyl group, which physically shield the zinc-binding moiety. Comparative pharmacokinetic studies demonstrate that while benzyl-derived analogs (e.g., compound 58) exhibit zero oral activity due to rapid degradation, CGS 27023A maintains high and persistent systemic drug levels[1].

Evidence DimensionIn vivo oral activity and metabolic persistence
Target Compound DataHigh persistent plasma levels; active via oral route
Comparator Or BaselineBenzyl-derived unprotected analogs (e.g., Compound 58) (No oral activity)
Quantified DifferenceComplete restoration of oral efficacy versus structurally unprotected analogs
ConditionsEx vivo and in vivo pharmacokinetic profiling

Guarantees that the active zinc-chelating pharmacophore survives first-pass metabolism, ensuring reliable target engagement for systemic disease models.

Broad-Spectrum Nanomolar Target Affinity

For applications requiring comprehensive extracellular matrix degradation blockade, CGS 27023A provides highly potent, broad-spectrum inhibition across key MMP classes. Enzymatic assays confirm Ki values of 8 nM for MMP-9, 20 nM for MMP-2, 33 nM for MMP-1, and 43 nM for MMP-3. This uniform low-nanomolar potency across gelatinases and collagenases ensures that compensatory upregulation of alternative MMPs does not bypass the inhibitor's effect, a common failure point when using highly selective, single-target MMP inhibitors [1].

Evidence DimensionEnzymatic Inhibition (Ki)
Target Compound DataMMP-9 (8 nM), MMP-2 (20 nM), MMP-1 (33 nM), MMP-3 (43 nM)
Comparator Or BaselineSingle-target selective MMP inhibitors (Fail to block compensatory ECM degradation)
Quantified DifferenceUniform <50 nM inhibition across four major MMP classes
ConditionsRecombinant human MMP enzymatic cleavage assays

Provides a robust, fail-safe blockade of extracellular matrix remodeling, essential for aggressive tumor metastasis and cartilage erosion studies.

Scaffold Suitability for Radioligand Synthesis

The non-peptidic, stable sulfonamide-hydroxamate backbone of CGS 27023A makes it an exceptional precursor for radiotracer development. By substituting the methoxy moiety with a hydroxy group, researchers successfully radioiodinated the scaffold to produce [123I]I-HO-CGS 27023A, achieving a high specific activity of 16.2 GBq/μg [1]. This modified radioligand retained nanomolar IC50 values (11-59 nmol/L) for MMP-2 and MMP-9, enabling precise in vivo scintigraphic imaging of MMP-rich vascular lesions—a chemical transformation that is highly inefficient with bulky, unstable peptidomimetic inhibitors [2].

Evidence DimensionRadiochemical specific activity and target retention
Target Compound Data16.2 GBq/μg specific activity with retained <60 nM IC50
Comparator Or BaselinePeptidomimetic MMP inhibitors (Poor stability under radiohalogenation conditions)
Quantified DifferenceHigh-yield radioiodination enabling in vivo SPECT imaging
ConditionsRadioiodination and in vitro fluorogenic enzymatic activity assays

Allows radiochemists and imaging scientists to procure a validated, structurally stable scaffold for developing non-invasive diagnostic tracers.

In Vivo Osteoarthritis and Cartilage Erosion Models

Utilizing its 44% oral bioavailability and potent MMP-3 (stromelysin) inhibition, CGS 27023A is the preferred reference standard for chronic oral dosing in stromelysin-induced cartilage degradation models, avoiding the injection-site complications of batimastat[1].

Broad-Spectrum Anti-Metastatic Oncology Research

Ideal for in vivo tumor invasion and angiogenesis models where simultaneous blockade of MMP-2, MMP-9, and MMP-1 is required to prevent extracellular matrix breaching and compensatory enzyme upregulation [2].

Development of MMP-Targeted Diagnostic Radiotracers

The chemically stable non-peptidic backbone serves as a highly efficient precursor for synthesizing radiohalogenated probes (e.g.,[123I] or [18F] derivatives) for SPECT and PET imaging of atherosclerotic plaques or tumor microenvironments[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

393.13584202 g/mol

Monoisotopic Mass

393.13584202 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

80AXY59IT2

Dates

Last modified: 02-18-2024
1: Wagner S, Breyholz HJ, Höltke C, Faust A, Schober O, Schäfers M, Kopka K. A new 18F-labelled derivative of the MMP inhibitor CGS 27023A for PET: radiosynthesis and initial small-animal PET studies. Appl Radiat Isot. 2009 Apr;67(4):606-10. doi: 10.1016/j.apradiso.2008.12.009. PubMed PMID: 19167232.
2: Breyholz HJ, Wagner S, Levkau B, Schober O, Schäfers M, Kopka K. A 18F-radiolabeled analogue of CGS 27023A as a potential agent for assessment of matrix-metalloproteinase activity in vivo. Q J Nucl Med Mol Imaging. 2007 Mar;51(1):24-32. PubMed PMID: 17372570.
3: Zheng QH, Fei X, Liu X, Wang JQ, Bin Sun H, Mock BH, Lee Stone K, Martinez TD, Miller KD, Sledge GW, Hutchins GD. Synthesis and preliminary biological evaluation of MMP inhibitor radiotracers [11C]methyl-halo-CGS 27023A analogs, new potential PET breast cancer imaging agents. Nucl Med Biol. 2002 Oct;29(7):761-70. PubMed PMID: 12381456.
4: Eskens FA, Levitt NC, Sparreboom A, Choi L, Mather R, Verweij J, Harris AL. Effect of food on the pharmacokinetics of oral MMI270B (CGS 27023A), a novel matrix metalloproteinase inhibitor. Clin Cancer Res. 2000 Feb;6(2):431-3. PubMed PMID: 10690520.
5: CGS 27023A. CDG 27023A. Drugs R D. 1999 Feb;1(2):144-5. PubMed PMID: 10566010.
6: Ganu V, Melton R, Wang W, Roberts D. Matrix metalloproteinase inhibitor CGS 27023A protects COMP and proteoglycan in the bovine articular cartilage but not the release of their fragments from cartilage after prolonged stimulation in vitro with IL-1 alpha. Ann N Y Acad Sci. 1999 Jun 30;878:607-11. PubMed PMID: 10415786.
7: Doughty JR, O'Byrne E, Spirito S, Blancuzzi V, Singh HN, Goldberg RL. The effect of CGS 27023A on the level of 3B3 (-) epitope in a rabbit meniscectomy model. Inflamm Res. 1997 Aug;46 Suppl 2:S139-40. PubMed PMID: 9297550.
8: MacPherson LJ, Bayburt EK, Capparelli MP, Carroll BJ, Goldstein R, Justice MR, Zhu L, Hu S, Melton RA, Fryer L, Goldberg RL, Doughty JR, Spirito S, Blancuzzi V, Wilson D, O'Byrne EM, Ganu V, Parker DT. Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. J Med Chem. 1997 Aug 1;40(16):2525-32. PubMed PMID: 9258358.
9: O'Byrne EM, Parker DT, Roberts ED, Goldberg RL, MacPherson LJ, Blancuzzi V, Wilson D, Singh HN, Ludewig R, Ganu VS. Oral administration of a matrix metalloproteinase inhibitor, CGS 27023A, protects the cartilage proteoglycan matrix in a partial meniscectomy model of osteoarthritis in rabbits. Inflamm Res. 1995 Aug;44 Suppl 2:S117-8. PubMed PMID: 8548356.

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